molecular formula C11H8N2OS B8449139 2-Amino-4-(4-hydroxyphenyl)thiophene-3-carbonitrile

2-Amino-4-(4-hydroxyphenyl)thiophene-3-carbonitrile

Cat. No. B8449139
M. Wt: 216.26 g/mol
InChI Key: QSJDTIYUCYPZFT-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

To compound 47B (1.1 g, 3.59 mmol) in DCM (80 mL) was added 1.0 M BBr3 (36 mL, 36 mmol) in DCM at rt. A precipitate formed upon addition and gradually disappeared after stirring at rt for 2 hours. The solvent was removed, and the residue was partitioned between water and EtOAc. The organic layer was isolated. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel eluting with 3:2/hexanes:EtOAc to provide 0.65 g of the desired product 47C: 1H NMR (DMSO-d6): δ 9.58 (s, 1H), 7.35 (d, J=8.73 Hz, 2H), 7.15 (s, 2H), 6.80 (d, J=8.73 Hz, 2H), 6.34 (s, 1H); MS (ESI(+)): m/z 217 (M+H).
Name
compound 47B
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([O:15]CC3C=CC=CC=3)=[CH:11][CH:10]=2)[C:6]=1[C:7]#[N:8].B(Br)(Br)Br>C(Cl)Cl>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
compound 47B
Quantity
1.1 g
Type
reactant
Smiles
NC=1SC=C(C1C#N)C1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
36 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at rt for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed upon addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel eluting with 3:2/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC=C(C1C#N)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.